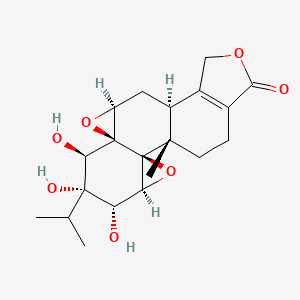
Epi-triptolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epi-triptolide is a derivative of triptolide, a diterpene triepoxide isolated from the roots of the Chinese herb Tripterygium wilfordii Hook F. Triptolide and its derivatives, including this compound, have garnered significant attention due to their potent biological activities, including anti-inflammatory, immunosuppressive, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of epi-triptolide involves multiple steps, starting from triptolide. The process typically includes selective epoxidation and functional group modifications to achieve the desired stereochemistry. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and catalysts such as palladium on carbon .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Epi-triptolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the epoxide groups, leading to different stereoisomers.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols under basic conditions.
Major Products: The major products formed from these reactions include various this compound derivatives with potential therapeutic applications .
Applications De Recherche Scientifique
Epi-triptolide has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor for synthesizing novel compounds with enhanced biological activities.
Biology: Studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: Investigated for its potential in treating autoimmune diseases, cancers, and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mécanisme D'action
Epi-triptolide exerts its effects through multiple molecular targets and pathways:
Inhibition of NF-κB: this compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation and promoting apoptosis.
Modulation of HSP70: It decreases the expression of heat shock protein 70 (HSP70), leading to increased cellular stress and apoptosis.
Calcium Release: this compound affects calcium release, contributing to its cytotoxic effects on cancer cells
Comparaison Avec Des Composés Similaires
Epi-triptolide is compared with other similar compounds, such as:
Triptolide: The parent compound with similar biological activities but higher toxicity.
Celastrol: Another compound from Tripterygium wilfordii Hook F. with anti-inflammatory and anticancer properties.
Tripdiolide: A derivative with distinct pharmacological profiles
Uniqueness: this compound stands out due to its balanced profile of potent biological activities and relatively lower toxicity compared to its parent compound, triptolide .
Propriétés
Formule moléculaire |
C20H26O7 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
(1S,2S,4S,5S,6S,7R,8S,10S,12S)-5,6,7-trihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one |
InChI |
InChI=1S/C20H26O7/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,21,23-24H,4-7H2,1-3H3/t11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1 |
Clé InChI |
DYVDZVMUDBCZSA-CIVMWXNOSA-N |
SMILES isomérique |
CC(C)[C@@]1([C@H]([C@H]2[C@@]3(O2)[C@]4(CCC5=C([C@@H]4C[C@H]6[C@]3([C@@H]1O)O6)COC5=O)C)O)O |
SMILES canonique |
CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


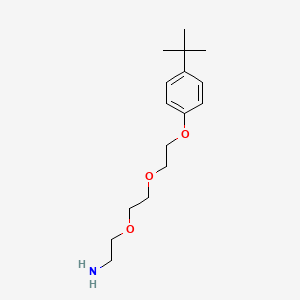

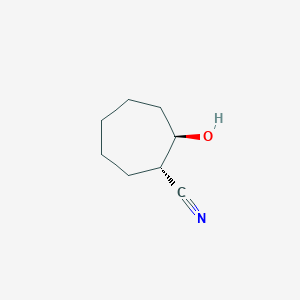
![N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B12829883.png)
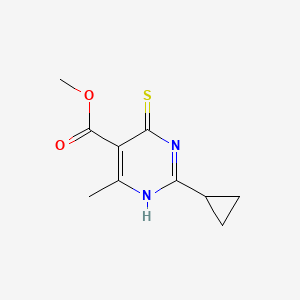
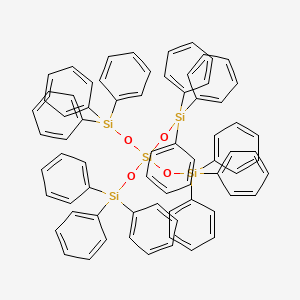
![4-[(5-Chloro-2-thienyl)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12829913.png)
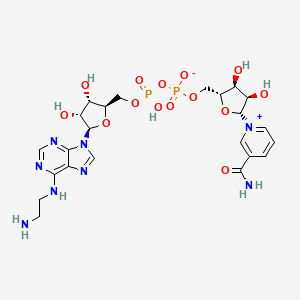
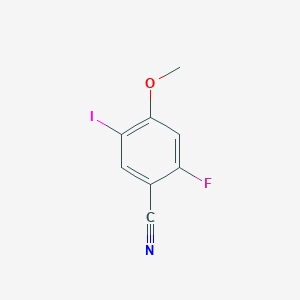
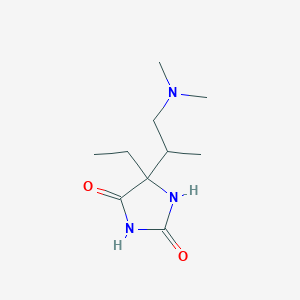
![(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B12829929.png)
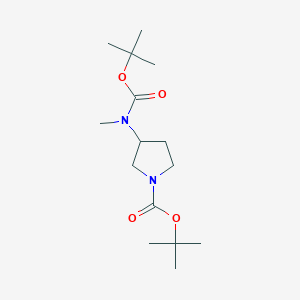
![2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B12829943.png)

